molecular formula C7H13N3O B2765309 4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine CAS No. 1869087-15-9

4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine

Cat. No. B2765309
CAS RN: 1869087-15-9
M. Wt: 155.201
InChI Key: VAJZYGOPSIMELU-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine, commonly known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Biological Evaluation

  • One study focuses on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic effects against various cancer cell lines, which suggests the utility of the chemical structure in developing anticancer agents (Deady et al., 2003).

Chemical Modifications and CNS Agents

  • Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents has shown the creation of analogues, including those utilizing 4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine. These compounds exhibit significant anti-tetrabenazine activity, indicative of antidepressant properties (Martin et al., 1981).

Enantioselective Synthesis

  • A study on the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist highlights the chemical's role in creating specific stereochemical configurations, which are crucial in pharmaceutical development (Matsubara et al., 2000).

Heterocyclic Synthesis

  • Another study demonstrates the use of 4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine in the synthesis of heterocyclic systems, providing valuable insights into organic synthesis methodologies and the creation of novel compounds (Kralj et al., 1997).

Antimicrobial Functions

  • Research into poly(oxazoline)s with telechelic antimicrobial functions introduces the synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, showcasing the antimicrobial potential of these materials. This study provides a foundation for developing new antimicrobial agents and materials (Waschinski & Tiller, 2005).

properties

IUPAC Name

4-[(dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-6(4-10(2)3)7(8)11-9-5/h4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJZYGOPSIMELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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